Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate
Brand Name: Vulcanchem
CAS No.: 2138573-46-1
VCID: VC4511371
InChI: InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-6-7(17(14)15)4-5-11-8;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
SMILES: [Li+].CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)[O-]
Molecular Formula: C10H13LiN2O4S
Molecular Weight: 264.22

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate

CAS No.: 2138573-46-1

Cat. No.: VC4511371

Molecular Formula: C10H13LiN2O4S

Molecular Weight: 264.22

* For research use only. Not for human or veterinary use.

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate - 2138573-46-1

Specification

CAS No. 2138573-46-1
Molecular Formula C10H13LiN2O4S
Molecular Weight 264.22
IUPAC Name lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-sulfinate
Standard InChI InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-6-7(17(14)15)4-5-11-8;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Standard InChI Key PRXFLLOHQZJFEL-UHFFFAOYSA-M
SMILES [Li+].CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a Boc-protected amino group (-NHCO2C(CH3)3\text{-NHCO}_2\text{C}(\text{CH}_3)_3) and at the 4-position with a sulfinate group (-SO2\text{-SO}_2^-) coordinated to a lithium ion . The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic transformations, while the sulfinate moiety acts as a nucleophile in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2138573-46-1
Molecular FormulaC10H13LiN2O4S\text{C}_{10}\text{H}_{13}\text{LiN}_2\text{O}_4\text{S}
Molecular Weight264.3 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

Synthetic Methodologies

Direct Lithiation-Sulfination Approach

A high-yielding route involves the lithiation of 5-bromo-2-methoxypyridine using butyllithium at -78°C in tetrahydrofuran (THF), followed by reaction with TIMSO (sulfur dioxide 1-methylpyrrolidine adduct) to install the sulfinate group . This method achieves a 94% yield of the lithium sulfinate product after purification via acetone and diethyl ether washes .

5-Bromo-2-methoxypyridine+ButyllithiumTHF, -78°CLithiated IntermediateTIMSOLithium Sulfinate[1]\text{5-Bromo-2-methoxypyridine} + \text{Butyllithium} \xrightarrow{\text{THF, -78°C}} \text{Lithiated Intermediate} \xrightarrow{\text{TIMSO}} \text{Lithium Sulfinate}[1]

Boc Protection Strategies

Alternative syntheses leverage Boc-protected pyridine precursors. For instance, 4-(Boc-amino)pyridine undergoes directed ortho-lithiation with butyllithium, followed by trapping with sulfur dioxide or electrophiles to introduce the sulfinate group . Yields in these protocols range from 30% to 64%, depending on reaction conditions such as temperature, solvent, and stoichiometry .

Table 2: Comparative Synthesis Yields

PrecursorReagentsYield
5-Bromo-2-methoxypyridineButyllithium, TIMSO94%
4-(Boc-amino)pyridinet-BuLi, CO2_264%
Pyridine-4-yl-carbamaten-BuLi, TMEDA, I2_258%

Applications in Organic Synthesis

Sulfonamide Formation

The sulfinate group serves as a precursor for sulfonamides via reactions with amines or electrophilic halogen sources. For example, coupling with aryl halides under palladium catalysis yields biaryl sulfonamides, prevalent in kinase inhibitors .

Peptide Modification

The Boc group enables temporary protection of amino functionalities during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine for further conjugation .

Recent Advancements and Optimizations

Low-Temperature Lithiation

Recent protocols emphasize cryogenic conditions (-78°C) to suppress side reactions, enhancing regioselectivity during sulfinate installation . The use of TMEDA as a ligand for butyllithium further improves reaction efficiency .

Green Chemistry Approaches

Efforts to replace hexane with renewable solvents like cyclopentyl methyl ether (CPME) in lithiation steps are underway, aligning with sustainability goals without compromising yield .

Challenges and Future Directions

Despite progress, challenges persist in scaling up synthesis and characterizing stability under ambient conditions. Future research should prioritize:

  • Stability Studies: Investigating degradation pathways under varying humidity and temperature.

  • Catalytic Methods: Developing transition-metal-free protocols for sulfonamide coupling.

  • Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic design.

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